6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione
Overview
Description
6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione is a useful research compound. Its molecular formula is C14H13BrO2 and its molecular weight is 293.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Synthesis
The compound and its derivatives play a crucial role in chemoselective synthesis processes. For example, the chemoselective double Michael addition of indolin-2-one to divinyl ketones, catalyzed by Cs2CO3, efficiently produces a variety of diarylspiro[cyclohexane-1,3′-indoline]-2′,4-diones. This method is notable for its high yield, chemoselectivity, and atom economy, which are essential attributes in pharmaceutical synthesis and material science (Zheng Li, Jiasheng Li, Jingya Yang, 2017).
Heterocycle Synthesis
Cyclohexane-1,3-dione derivatives, including those related to the brominated spiro compound , are key intermediates in synthesizing six-membered oxygen-containing heterocycles. These heterocycles are crucial for developing bioactive molecules with antiviral, antibacterial, and anticancer properties. The versatility in cyclohexane-1,3-dione chemistry stems from its highly active methylene group and dicarbonyl groups, facilitating the synthesis of complex natural products and other valuable bioactive molecules (D. Sharma, Manish Kumar, P. Das, 2020).
Novel Organic Reactions
The reaction of olefins with malonic acid in the presence of manganese(III) acetate demonstrates the synthesis of various dioxaspiro[4.4]nonane-1,6-diones, highlighting the role of brominated spiro compounds in creating strained and complex molecular structures useful in synthetic and medicinal chemistry (N. Ito, H. Nishino, K. Kurosawa, 1983).
Material Science Applications
In materials science, the compound's derivatives have been explored for their potential in creating novel materials. For instance, spirocyclopropane derivatives have been investigated for mild steel protection in acidic environments, showcasing the compound's utility beyond pharmaceuticals into areas like corrosion inhibition and materials protection (M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, 2020).
Properties
IUPAC Name |
6-bromospiro[3H-indene-2,4'-cyclohexane]-1,1'-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-10-2-1-9-8-14(13(17)12(9)7-10)5-3-11(16)4-6-14/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXQBNIZPADHOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CC3=C(C2=O)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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